4-Chloro-6-(m-tolyl)quinazoline
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Overview
Description
4-Chloro-6-(m-tolyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chloro group at the 4-position and a m-tolyl group at the 6-position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(m-tolyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with m-tolyl isocyanate in the presence of a base, followed by chlorination at the 4-position using thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(m-tolyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazolinones, and fused heterocyclic compounds .
Scientific Research Applications
4-Chloro-6-(m-tolyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral activities.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(m-tolyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and preventing disease progression .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the m-tolyl group, resulting in different biological activities.
6-(m-Tolyl)quinazoline: Lacks the chloro group, affecting its reactivity and applications.
2,4-Dichloroquinazoline: Contains an additional chloro group, leading to distinct chemical properties.
Uniqueness
4-Chloro-6-(m-tolyl)quinazoline is unique due to the combined presence of the chloro and m-tolyl groups, which confer specific reactivity and biological activity. This combination allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H11ClN2 |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
4-chloro-6-(3-methylphenyl)quinazoline |
InChI |
InChI=1S/C15H11ClN2/c1-10-3-2-4-11(7-10)12-5-6-14-13(8-12)15(16)18-9-17-14/h2-9H,1H3 |
InChI Key |
IFOMESQLHCZZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N=CN=C3Cl |
Origin of Product |
United States |
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